REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[C:4](Cl)[C:5]2[CH2:10][CH2:9][CH:8](C3C=CC(F)=CC=3)[C:6]=2[N:7]=1.FC(F)(F)C1CCNC1>>[N:7]1[C:6]2[CH2:8][CH2:9][CH2:10][C:5]=2[CH:4]=[N:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(C2=C(N1)C(CC2)C2=CC=C(C=C2)F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1CNCC1)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC2=C1CCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |